molecular formula C17H20O3 B5210978 1-methoxy-3-[3-(4-methylphenoxy)propoxy]benzene

1-methoxy-3-[3-(4-methylphenoxy)propoxy]benzene

Cat. No.: B5210978
M. Wt: 272.34 g/mol
InChI Key: AKSANAHMBRFEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methoxy-3-[3-(4-methylphenoxy)propoxy]benzene is an organic compound that belongs to the class of aryloxy phenols. This compound is characterized by the presence of a methoxy group and a methylphenoxy group attached to a benzene ring through a propoxy linker. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-3-[3-(4-methylphenoxy)propoxy]benzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-3-[3-(4-methylphenoxy)propoxy]benzene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-methoxy-3-[3-(4-methylphenoxy)propoxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methoxy-3-[3-(4-methylphenoxy)propoxy]benzene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-methoxy-3-[3-(4-methylphenoxy)propoxy]benzene can be compared with other aryloxy phenols, such as:

  • 1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene
  • 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of substituents in this compound imparts specific chemical and physical properties that make it suitable for particular applications.

Properties

IUPAC Name

1-methoxy-3-[3-(4-methylphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-14-7-9-15(10-8-14)19-11-4-12-20-17-6-3-5-16(13-17)18-2/h3,5-10,13H,4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSANAHMBRFEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.